molecular formula C4H2ClIN2 B2789173 2-Chloro-3-iodopyrazine CAS No. 191340-85-9

2-Chloro-3-iodopyrazine

Cat. No.: B2789173
CAS No.: 191340-85-9
M. Wt: 240.43
InChI Key: ZEADRFPMIXXSLG-UHFFFAOYSA-N
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Description

2-Chloro-3-iodopyrazine is an organic compound with the molecular formula C4H2ClIN2 It is a halogenated pyrazine derivative, characterized by the presence of both chlorine and iodine atoms attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2-Chloropyrazine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles.

    Cross-Coupling Reactions: This compound is a valuable substrate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or alcoholic solvents.

    Stille Coupling: Stannanes and palladium catalysts in the presence of ligands.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.

    Coupling Products: Biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Chloro-3-iodopyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyrazines.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.

    3-Iodopyrazine: Lacks the chlorine atom, which can influence its reactivity and selectivity in substitution reactions.

    2-Bromo-3-iodopyrazine: Contains a bromine atom instead of chlorine, offering different reactivity profiles in halogen exchange reactions.

Uniqueness: 2-Chloro-3-iodopyrazine is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical transformations. Its dual halogenation allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Biological Activity

2-Chloro-3-iodopyrazine is a halogenated pyrazine derivative recognized for its potential biological activities. As a member of the pyrazine family, this compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in drug discovery and agrochemical development. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis pathways, and relevant case studies.

  • Molecular Formula : C4H2ClI N2
  • Molecular Weight : 239.44 g/mol
  • CAS Number : 191340-85-9
  • Physical State : Solid at room temperature, melting point between 90-95 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its binding affinity to proteins and enzymes through mechanisms such as:

  • Halogen Bonding : The chlorine and iodine atoms can form halogen bonds with electron-rich sites on biological macromolecules, enhancing specificity.
  • Hydrophobic Interactions : The bulky halogen substituents contribute to hydrophobic interactions, which can stabilize binding to target sites.

These interactions suggest potential applications in developing antimicrobial and anticancer agents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results indicate that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These findings suggest that further investigation into its mechanism of action could yield valuable insights for cancer therapy.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to replace halogen atoms.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form biaryl compounds from this pyrazine derivative.

The versatility of this compound allows for the creation of various derivatives that may enhance or modify its biological activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity :
    • Researchers investigated its efficacy against multi-drug resistant bacterial strains, showing promising results that warrant further exploration in clinical settings.
  • Anticancer Research :
    • A study focused on its effects on apoptosis in cancer cells revealed that it induces cell death through mitochondrial pathways, suggesting a mechanism worth exploring for therapeutic development.

Properties

IUPAC Name

2-chloro-3-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEADRFPMIXXSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191340-85-9
Record name 2-chloro-3-iodopyrazine
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